

"dibenzoyl diazene chemical structure and CAS number"

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Compound of Interest

Compound Name: Diazene, dibenzoyl
Cat. No.: B15495372

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An In-depth Technical Guide to Dibenzoyl Diazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibenzoyl diazene, detailing its chemical structure, physicochemical properties, synthesis, and known biological activities. The information is presented to be a valuable resource for professionals in research and development.

Chemical Structure and CAS Number

Dibenzoyl diazene, also known as N-benzoyliminobenzamide, is an organic compound with the chemical formula C₁₄H₁₀N₂O₂.[1] It is characterized by a central diazene (N=N) functional group, with each nitrogen atom bonded to a benzoyl group.

Key Identifiers:

IUPAC Name: N'-benzoylbenzohydrazide

CAS Number: 959-31-9[1]

Molecular Formula: C14H10N2O2[1]



SMILES: C1=CC=C(C=C1)C(=O)N=NC(=O)C2=CC=CC=C2[1]

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of dibenzoyl diazene.

Property	Value
Molecular Weight	238.24 g/mol [1]
Monoisotopic Mass	238.074227566 Da[1]
Topological Polar Surface Area	58.9 Ų[1]
XLogP3-AA	3.5
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	4

Experimental Protocols Synthesis of Dibenzoyl Diazene

The synthesis of dibenzoyl diazene is typically a two-step process, starting with the formation of its precursor, 1,2-dibenzoylhydrazine, followed by an oxidation step.

Step 1: Synthesis of 1,2-Dibenzoylhydrazine

This protocol is adapted from a standard organic synthesis procedure for a similar compound.

Materials:

- Hydrazine sulfate
- Sodium hydroxide
- Benzoyl chloride



- Water
- 50% aqueous acetone
- Glacial acetic acid

Procedure:

- In a 2-liter flask equipped with a mechanical stirrer and cooled in a water bath, prepare a solution of 48 g (1.2 moles) of sodium hydroxide in 500 cc of water.
- To this solution, add 65 g (0.5 mole) of hydrazine sulfate with stirring.
- From separate dropping funnels, slowly and simultaneously add 145 g (120 cc, 1.03 moles) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 moles) of sodium hydroxide in 120 cc of water. The addition of benzoyl chloride should take approximately 1.5 hours, with the alkali solution added slightly faster.
- After the additions are complete, continue stirring the mixture for an additional two hours.
- Saturate the reaction mixture with carbon dioxide.
- Filter the precipitated dibenzoylhydrazine with suction and press the solid thoroughly.
- Create a paste of the crude product with 50% aqueous acetone, filter with suction, wash with water, and press as dry as possible.
- For purification, dissolve the crude product in approximately 650 cc of boiling glacial acetic acid.
- Allow the solution to cool, whereupon dibenzoylhydrazine will crystallize as fine white needles.
- Filter the crystals with suction, wash with cold water, and dry under reduced pressure on a water bath.

Step 2: Oxidation of 1,2-Dibenzoylhydrazine to Dibenzoyl Diazene



While a specific detailed protocol for this step was not found in the literature search, the general procedure involves the oxidation of the hydrazine to a diazene. Common oxidizing agents for this transformation include lead tetraacetate, N-bromosuccinimide, or potassium permanganate. The reaction would typically be carried out in an appropriate organic solvent, followed by workup and purification by recrystallization or chromatography.

Characterization of Dibenzoyl Diazene

The structure and purity of the synthesized dibenzoyl diazene can be confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings. Due to the symmetry of the molecule, a complex multiplet pattern is anticipated.
 - ¹³C NMR: The spectrum would display signals for the carbonyl carbons (typically in the range of 160-180 ppm) and the aromatic carbons (in the range of 120-140 ppm).
- Infrared (IR) Spectroscopy: Key characteristic peaks would include:
 - C=O stretching of the benzoyl groups (around 1650-1700 cm⁻¹).
 - N=N stretching (this can be weak or absent in symmetrical trans-diazenes).
 - C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).
 - Aromatic C=C stretching (around 1450-1600 cm⁻¹).
- Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of dibenzoyl diazene (238.24). Common fragmentation patterns would involve the loss of benzoyl radicals (C₆H₅CO_•) and phenyl radicals (C₆H₅•).

Biological Activity and Potential Signaling Pathways







Derivatives of diazene have been investigated for their biological activities, suggesting potential applications in drug development.

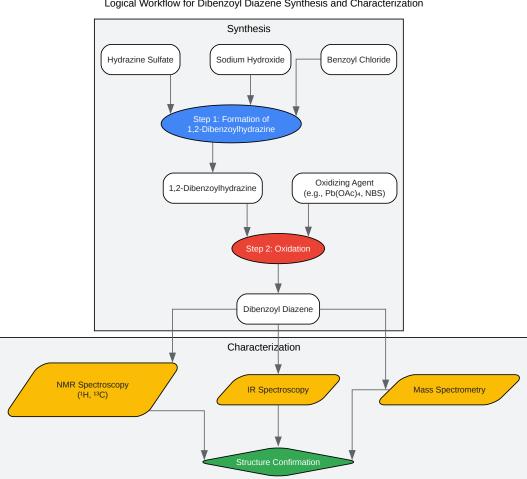
Cytotoxicity: Some diazenecarboxamides, which are structurally related to dibenzoyl diazene, have demonstrated cytotoxic effects against various human tumor cell lines in vitro. These compounds were shown to reduce cell survival in cell lines of laryngeal carcinoma, cervical carcinoma, mammary carcinoma, breast adenocarcinoma, and glioblastoma. Interestingly, some of these compounds were also effective against drug-resistant cell lines. The mechanism of action for some of these cytotoxic diazenes was initially thought to involve the intracellular glutathione (GSH) system; however, for some of the more potent derivatives, a significant influence on intracellular GSH levels was not observed, suggesting alternative mechanisms of cytotoxicity.

15-Lipoxygenase Inhibition: Benzoyldiazene derivatives have been synthesized and evaluated as inhibitors of 15-lipoxygenase (15-LOX). Some of these compounds exhibited inhibitory activity in the low micromolar range. Kinetic studies indicated that the more active compounds act as competitive inhibitors of the enzyme. Molecular docking studies suggested that the most potent inhibitors interact with key residues in the active site of the enzyme.

Signaling Pathways: Despite the observed biological activities of related diazene compounds, the current literature search did not identify any specific signaling pathways in which dibenzoyl diazene is directly involved. Further research is required to elucidate the precise molecular mechanisms and cellular signaling cascades affected by this compound.

Visualizations





Logical Workflow for Dibenzoyl Diazene Synthesis and Characterization

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Caption: Synthesis and Characterization Workflow for Dibenzoyl Diazene.



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References

- 1. rsc.org [rsc.org]
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